2-benzylsulfanyl-1H-quinazolin-4-one
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Overview
Description
2-benzylsulfanyl-1H-quinazolin-4-one is a quinazolinone derivative known for its potential biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
The synthesis of 2-benzylsulfanyl-1H-quinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide . The mixture is refluxed for several hours to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-benzylsulfanyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-1H-quinazolin-4-one involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells . The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .
Comparison with Similar Compounds
2-benzylsulfanyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-sulfanylquinazolin-4-one: Similar in structure but lacks the benzyl group, which may affect its biological activity.
2-alkylsulfanylquinazolin-4-one: These compounds have different alkyl groups instead of the benzyl group, leading to variations in their pharmacological properties.
2-arylquinazolin-4-one: These derivatives have aryl groups, which can significantly alter their biological activities compared to the benzyl-substituted compound.
Properties
IUPAC Name |
2-benzylsulfanyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCWCXNSKYVOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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